(4-Butoxy-3-formylphenyl)boronic acid

Description

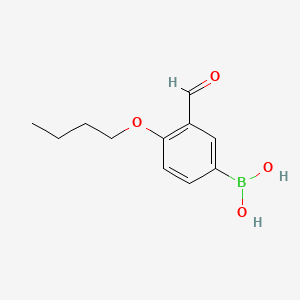

Structure

2D Structure

Propriétés

IUPAC Name |

(4-butoxy-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8,14-15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMOGUFQKZWEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743096 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815619-87-5 | |

| Record name | (4-Butoxy-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (4-Butoxy-3-formylphenyl)boronic acid are not widely available in peer-reviewed literature. However, based on its structure and the properties of related compounds like 4-formylphenylboronic acid and 3-formylphenylboronic acid, some general characteristics can be inferred. It is expected to be a solid at room temperature.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄ |

| Molecular Weight | 222.05 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO |

Reactivity and Chemical Transformations of 4 Butoxy 3 Formylphenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group is a versatile functional group known for its ability to undergo several key reactions, which are fundamental to its application in organic synthesis and materials science.

Boronic acids are known to exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This dehydration reaction is reversible and can be influenced by factors such as solvent, temperature, and the electronic nature of substituents on the aromatic ring. The formation of a boroxine (B1236090) from three molecules of (4-Butoxy-3-formylphenyl)boronic acid involves the elimination of three molecules of water.

The equilibrium between the boronic acid and its boroxine is entropically driven, with the release of water molecules favoring boroxine formation, particularly at higher temperatures. Electron-donating groups on the phenyl ring can also support the formation of boroxines. The butoxy group on the this compound molecule would be expected to influence this equilibrium.

Table 1: Factors Influencing Boronic Acid-Boroxine Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Temperature | Higher temperatures favor boroxine formation | The release of water molecules is an entropically favorable process. |

| Concentration | Higher concentrations of boronic acid favor boroxine formation | The reaction is a trimerization, making it sensitive to reactant concentration. |

| Solvent | Anhydrous conditions favor boroxine formation | The removal of water shifts the equilibrium towards the product side. |

| Substituents | Electron-donating groups can promote boroxine formation | These groups can influence the electronic properties of the boron center. |

As a Lewis acid, the boron atom in this compound can readily form reversible covalent complexes with Lewis bases, most notably diols and polyols, to form boronate esters. This reaction is rapid and reversible, and the stability of the resulting boronate ester is dependent on the pH of the solution and the structure of the diol. The formation of these esters is often more favorable at higher pH values.

The complexation with diols is a key feature in the use of boronic acids in sensors for carbohydrates and in protecting group strategies. For instance, the interaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form a pinacol boronate ester is a common method to protect the boronic acid group, enhancing its stability towards certain reaction conditions.

Protodeboronation is a significant side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often undesirable as it leads to the consumption of the boronic acid reagent. The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aromatic ring.

Several mechanistic pathways for protodeboronation have been identified in aqueous media:

Acid-catalyzed protodeboronation : This pathway is prevalent at low pH and involves the reaction of the boronic acid with an acid.

Base-catalyzed protodeboronation : At high pH, the boronic acid exists as the more electron-rich boronate anion [ArB(OH)₃]⁻, which can then react with a proton source like water.

Protodeboronation via zwitterionic intermediates : For boronic acids containing a basic site, a zwitterionic species can form at neutral pH, which may undergo rapid protodeboronation.

The presence of both an electron-donating butoxy group and an electron-withdrawing formyl group on the phenyl ring of this compound will influence its susceptibility to protodeboronation under different pH conditions.

Reactivity and Functional Group Transformations of the Formyl Group

The formyl group of this compound is a versatile handle for a variety of chemical transformations, characteristic of aromatic aldehydes.

The aldehyde functionality can readily undergo condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are typically reversible and may require acidic or basic catalysis.

A notable example of a condensation reaction involving a formylphenylboronic acid is the Claisen-Schmidt condensation with a ketone to form a chalcone. In a related synthesis, a formylphenylboronic acid was reacted with an acetophenone (B1666503) derivative in the presence of a base like potassium hydroxide (B78521) to yield a chalcone-boronic acid analog.

Table 2: Examples of Carbonyl Condensation Reactions

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) ** | Schiff Base (Imine) | Acid or base catalysis, removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic conditions |

| Hydroxylamine (B1172632) (HONH₂) ** | Oxime | Control of pH |

| Enolizable Ketone | α,β-Unsaturated Ketone (Chalcone) | Base catalysis (e.g., KOH, NaOH) |

The formyl group is in the +1 oxidation state and can be readily oxidized to a carboxylic acid (-COOH) group, which is in the +3 oxidation state. A variety of oxidizing agents can accomplish this transformation. The choice of oxidant is crucial to ensure chemoselectivity, preserving the boronic acid moiety.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the Jones oxidation

Silver oxide (Ag₂O) in the Tollens' test

Modern and milder methods have also been developed, for instance, using catalytic amounts of transition metals with a terminal oxidant like oxygen or air. These methods can offer higher selectivity and are more environmentally benign. The successful oxidation of this compound would yield 4-butoxy-3-carboxyphenylboronic acid, a trifunctional molecule with further synthetic potential.

Reduction Reactions to Alcohol Derivatives

The formyl group of this compound can be readily reduced to a primary alcohol, yielding (4-butoxy-3-(hydroxymethyl)phenyl)boronic acid. This transformation is a standard procedure in organic chemistry, typically accomplished using mild reducing agents to avoid unwanted side reactions with the boronic acid group.

Commonly employed reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent protonates the resulting alkoxide to furnish the alcohol. This conversion is foundational for creating derivatives where a benzyl (B1604629) alcohol functionality is desired. nih.gov

Table 1: Summary of Reduction Reaction

| Reactant | Typical Reagent | Product |

|---|

Derivatization to Nitriles and Oxime Derivatives

The aldehyde functionality is a gateway to other important functional groups such as nitriles and oximes. These derivatives are valuable intermediates for synthesizing more complex molecules.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) in the presence of a mild base leads to the formation of the corresponding aldoxime, this compound oxime. This condensation reaction is typically straightforward and high-yielding.

Nitrile Synthesis: The aldehyde can be converted into a nitrile group ((4-butoxy-3-cyanophenyl)boronic acid). A common two-step method involves first forming the oxime derivative, which is then subjected to dehydration using reagents like acetic anhydride (B1165640) or other dehydrating agents. This process provides an entry into cyano-substituted biaryl compounds following subsequent cross-coupling reactions. researchgate.net

Table 2: Derivatization of the Aldehyde Group

| Target Derivative | Key Reagents | Intermediate/Product |

|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |

Reductive Amination Reactions with Amine Substrates

Reductive amination provides a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines from aldehydes. masterorganicchemistry.com This process involves the reaction of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine without isolating the intermediate. masterorganicchemistry.comnih.gov

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the initial aldehyde but are reactive enough to reduce the formed imine/iminium ion. masterorganicchemistry.com This reaction demonstrates excellent functional group tolerance, preserving the boronic acid for future transformations. nih.gov The choice of the amine substrate dictates the structure of the final product, allowing for the introduction of a wide range of alkyl or aryl substituents.

Table 3: Examples of Reductive Amination

| Amine Substrate | Reducing Agent | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride | Secondary Amine |

| Secondary Amine (R₂NH) | Sodium Cyanoborohydride | Tertiary Amine |

Cross-Coupling Reactions Involving this compound

The boronic acid group is paramount to the utility of this compound, primarily serving as a key partner in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanistic Considerations

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl structures. jyu.fiuwindsor.ca It involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. libretexts.org This reaction is favored in academia and industry due to the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.org

This compound can be coupled with a vast array of aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). researchgate.netlibretexts.org The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. libretexts.org While aryl iodides and bromides are common substrates, advancements in ligand and catalyst design have enabled the efficient coupling of less reactive but more economical aryl chlorides. uwindsor.ca

The reaction scope is broad, accommodating both electron-rich and electron-poor coupling partners. rsc.orgresearchgate.net Electron-withdrawing groups on the aryl halide tend to accelerate the reaction, whereas electron-donating groups can slow it down. researchgate.net The methodology is also highly effective for synthesizing hetero-biaryl compounds, which are prevalent in medicinal chemistry and materials science, by coupling with various heteroaryl halides such as those based on pyridine (B92270), furan, or thiophene. researchgate.netnih.gov

Table 4: Scope of Suzuki-Miyaura Coupling Partners

| Coupling Partner Class | Examples | Catalyst System (Typical) | Base (Typical) |

|---|---|---|---|

| Aryl Halides | 4-Bromoanisole, 4-Chloroacetophenone | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Heteroaryl Halides | 2-Bromopyridine, 3-Chlorothiophene | PdCl₂(dppf), Pd₂(dba)₃/Ligand | K₂CO₃, NaOH |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. libretexts.orgchemrxiv.orgresearchgate.net

Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium(II) center. The base present in the reaction mixture activates the boronic acid, typically by forming a more nucleophilic boronate species [-B(OH)₃]⁻. This boronate then exchanges its organic substituent (the 4-butoxy-3-formylphenyl group) with the halide on the palladium complex, resulting in a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). libretexts.orgresearchgate.net

Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the new C-C bond of the biaryl product (Ar-Ar'). This process reduces the palladium from Pd(II) back to its Pd(0) catalytic state, which can then re-enter the catalytic cycle. chemrxiv.orgresearchgate.net

This efficient catalytic process allows for the synthesis of complex molecular architectures from this compound under relatively mild conditions.

Influence of Ligand and Base Selection on Reaction Efficiency and Selectivity

In transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, the choice of ligand and base is critical for achieving high efficiency and selectivity. The ligand, typically a phosphine (B1218219), stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for the transmetalation step.

Ligand Effects: The steric and electronic properties of phosphine ligands significantly influence the outcome of coupling reactions. For sterically hindered boronic acids, such as this compound with its ortho-formyl group, bulky and electron-rich ligands are often preferred. These ligands facilitate the reductive elimination step and can prevent catalyst deactivation. For instance, studies on Suzuki-Miyaura couplings have shown that the choice of ligand can even influence the stereochemical outcome of reactions involving certain substrates. organic-chemistry.org Ligands like Pd(P(o-Tol)₃)₂ have been identified as effective for maintaining stereochemical integrity and achieving high yields under mild conditions. organic-chemistry.org The presence of the ortho-formyl group in this compound may necessitate the use of specialized ligands to overcome potential steric hindrance and achieve optimal yields.

Base Selection: The base plays a crucial role in the activation of the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. The strength and nature of the base can dramatically affect reaction rates and yields. Inorganic bases are generally more effective than organic bases like triethylamine (B128534) in aqueous media. researchgate.net While a range of bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, and Ba(OH)₂ can be used, their effectiveness varies with the specific substrates and reaction conditions. researchgate.netnih.gov For boronic acids prone to protodeboronation (the cleavage of the C–B bond), such as those with ortho-formyl groups, the choice of base and solvent system is particularly important. nih.gov Aprotic conditions using bases like cesium carbonate or potassium phosphate (B84403) in solvents like DMF can minimize this undesired side reaction. nih.gov

The following table summarizes the general effects of different ligands and bases on Suzuki-Miyaura coupling reactions, which are applicable to substrates like this compound.

| Parameter | Selection | General Effect on Reaction Efficiency and Selectivity | Reference |

|---|---|---|---|

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) | Generally increases reaction rates and yields for sterically hindered or electron-poor substrates. Can suppress side reactions. | organic-chemistry.org |

| Palladacycles / Buchwald-type ligands | Highly active catalysts, often effective at low loadings and for challenging couplings. | nih.gov | |

| Base | Inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Widely effective; Cs₂CO₃ is often superior for difficult couplings due to its higher solubility and basicity. Na₂CO₃ is often found to be a cost-effective and efficient choice. | researchgate.net |

| Phosphates (K₃PO₄) | A strong, non-nucleophilic base, often used in anhydrous conditions to promote coupling of substrates sensitive to hydrolysis. | nih.gov | |

| Hydroxides (NaOH, Ba(OH)₂) | Strong bases that can significantly accelerate reaction rates, but may promote side reactions like protodeboronation in aqueous media. | nih.gov |

Other Transition Metal-Catalyzed C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other transition metal-catalyzed carbon-carbon bond-forming reactions.

Palladium-Catalyzed Homocoupling

A common side reaction in palladium-catalyzed cross-couplings is the homocoupling of the boronic acid to form a symmetrical biaryl. nih.gov In the case of this compound, this would lead to the formation of 2,2'-diformyl-5,5'-dibutoxy-1,1'-biphenyl. This reaction is often promoted by the presence of oxygen and is believed to proceed through a mechanism involving a palladium-peroxo complex. nih.gov While typically an undesired byproduct, palladium-catalyzed homocoupling can be optimized to become the main synthetic route to symmetrical biaryls if desired. researchgate.netresearchgate.net The reaction can be initiated through various protocols, sometimes using α-halocarbonyl compounds to generate the active palladium species. researchgate.net

Copper-Mediated Coupling Reactions (e.g., Chan-Evans-Lam Coupling)

The Chan-Evans-Lam (CEL) coupling is a powerful, copper-catalyzed method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids. wikipedia.org This reaction represents a milder alternative to traditional methods like the Ullmann condensation. This compound can serve as the aryl source in CEL couplings with a wide range of nucleophiles, including amines, anilines, amides, alcohols, and phenols. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, often with a ligand like pyridine or phenanthroline, and can frequently be conducted at room temperature and open to the air. wikipedia.org The presence of the aldehyde group on the boronic acid is generally tolerated in these reactions. researchgate.net The development of electrochemically mediated Chan-Lam couplings has further expanded the scope, addressing challenges with less nucleophilic substrates like anilines. researchgate.net

Metal-Free Carbon-Carbon Bond-Forming Reactions

Recent advancements in organic synthesis have focused on developing C-C bond-forming reactions that avoid the use of transition metals, enhancing the sustainability of synthetic processes. nih.gov Arylboronic acids are key reagents in this emerging field. This compound can potentially participate in these transformations.

Notable examples include:

Coupling with Tosylhydrazones: A metal-free reductive coupling between arylboronic acids and tosylhydrazones, which are easily derived from aldehydes and ketones, provides a direct route to substituted hydrocarbons. nih.gov

Coupling with Nitrile Imines: The photochemical generation of highly reactive nitrile imine 1,3-dipoles allows for their metal-free coupling with arylboronic acids, forming hydrazone derivatives. rsc.orgresearchgate.net This represents a direct reaction between a boronic acid and a 1,3-dipole. researchgate.net

Conjugate Addition Reactions: While often catalyzed by metals, metal-free conjugate additions of arylboronic acids to α,β-unsaturated carbonyl compounds have been developed, typically promoted by a Lewis acid or a specific organocatalyst. rsc.org

Other Significant Transformations and Catalytic Roles

In addition to serving as a substrate in coupling reactions, the boronic acid functional group can itself exhibit catalytic activity in certain transformations.

Amide Bond Formation via Boronic Acid Catalysis

Arylboronic acids, including derivatives like this compound, have been identified as effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgrsc.org This method provides a green and efficient alternative to traditional amide synthesis, which often requires stoichiometric activating agents that generate significant waste. orgsyn.org The catalytic cycle is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction of the boronic acid with the carboxylic acid. rsc.org This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with the amine to form the amide bond, regenerating the boronic acid catalyst. rsc.org The removal of water is crucial for driving the reaction to completion. rsc.org Mechanistic studies suggest that dimeric B-X-B (X = O, NR) motifs may play a key role, providing activation of the carboxylic acid while delivering the amine nucleophile. rsc.org The presence of an ortho-substituent on the arylboronic acid can influence catalytic activity. nih.gov

The table below illustrates the general scope of boronic acid-catalyzed amidation.

| Carboxylic Acid Type | Amine Type | General Reaction Outcome | Reference |

|---|---|---|---|

| Aliphatic Carboxylic Acids | Primary & Secondary Aliphatic Amines | Good to excellent yields, often at room or slightly elevated temperatures. | rsc.orgnih.gov |

| Aromatic Carboxylic Acids | Primary & Secondary Aliphatic Amines | Generally proceeds efficiently. | orgsyn.org |

| Aliphatic/Aromatic Carboxylic Acids | Anilines | Can be more challenging, may require higher temperatures or more active catalysts. | u-tokyo.ac.jp |

| Sterically Hindered Acids/Amines | Sterically Hindered Amines/Acids | Possible with optimized catalysts and conditions, though yields may be lower. | orgsyn.org |

Boron-Catalyzed Functionalizations (e.g., Formylation of Indoles)

While direct studies detailing the use of this compound as a catalyst for the formylation of indoles are not prevalent in the reviewed literature, the broader class of boron compounds, particularly Lewis acidic boron species, has been shown to effectively catalyze such transformations. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been successfully employed as a catalyst for the C-H formylation of indoles using alkyl orthoesters as the formylating agent. nih.gov This methodology is noted for its efficiency, operational simplicity, and use of readily available reagents under ambient conditions. nih.gov

The reaction typically proceeds rapidly, affording a variety of C-formylindoles in good yields. nih.gov The catalytic cycle is believed to involve the activation of the orthoformate by the Lewis acidic boron center, facilitating the generation of a reactive electrophilic species that is then attacked by the electron-rich indole (B1671886) ring. The reaction is sensitive to the electronic nature of the indole substrate; electron-rich indoles generally provide the desired products in moderate to high yields. nih.gov Conversely, the presence of strong electron-withdrawing groups on the indole nitrogen, such as a tosyl group, can inhibit the reaction by decreasing the nucleophilicity of the indole. nih.gov

This established reactivity of boron-based catalysts suggests a potential, though not yet explicitly demonstrated, application for this compound or its derivatives in similar formylation reactions. The Lewis acidity of the boronic acid group could, in principle, be harnessed to activate formyl sources for the functionalization of heterocycles like indoles.

Table 1: Examples of Boron-Catalyzed Formylation of Substituted Indoles

| Entry | Indole Substrate | Product | Yield (%) | Reaction Time (min) |

| 1 | 5-Methoxyindole | 5-Methoxyindole-3-carbaldehyde | 85 | 1 |

| 2 | 5-Bromoindole | 5-Bromoindole-3-carbaldehyde | 92 | 1 |

| 3 | 5-Cyanoindole | 5-Cyanoindole-3-carbaldehyde | 88 | 1 |

| 4 | 6-Chloroindole | 6-Chloroindole-3-carbaldehyde | 98 | 1 |

| 5 | 4-Cyanoindole | 4-Cyanoindole-3-carbaldehyde | 66 | 1 |

This data is based on formylation reactions catalyzed by BF₃·OEt₂ and illustrates the general efficacy of boron-based catalysis in indole formylation. nih.gov

Nucleophilic Acyl Substitution and Acyl Transfer Reactions

The formyl group of this compound is an electrophilic center susceptible to attack by nucleophiles. This reactivity is central to its participation in nucleophilic acyl substitution and related acyl transfer processes, most notably in the formation of imines through condensation reactions.

The reaction of a formylphenylboronic acid with a primary amine or its equivalent leads to the formation of a boronic-imine structured compound. This transformation is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration to yield the C=N double bond of the imine. Research on related formylphenylboronic acids has demonstrated that these condensation reactions can be carried out by heating the reactants in a suitable solvent like ethanol. nih.gov

The general scheme for this reaction is the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then eliminates a molecule of water, often facilitated by heating, to produce the final imine product. The boronic acid functionality typically remains intact throughout this process. The synthesis of various imine derivatives from 3-formylphenylboronic acid and 4-fluoro-3-formylphenylboronic acid with different anilines showcases this reactivity. nih.gov

While a classic acyl substitution involves the replacement of a leaving group on a carbonyl, the condensation to form an imine is a closely related process that can be viewed as a nucleophilic addition-elimination reaction at the acyl (formyl) carbon. The versatility of this reaction allows for the synthesis of a wide array of Schiff bases, which are valuable intermediates and products in medicinal chemistry and materials science. Appropriately positioned boronic acids have been shown to significantly accelerate Schiff base condensations, highlighting the influence of the boronic acid group on the reactivity of the molecule. rsc.org

Table 2: Synthesis of Boronic-Imine Compounds from Formylphenylboronic Acids

| Entry | Formylphenylboronic Acid | Amine Reactant | Product | Yield (%) |

| 1 | 3-Formylphenylboronic acid | 4-Aminobenzoic hydrazide | 3-((4-(Hydrazinecarbonyl)phenylimino)methyl)phenylboronic acid | - |

| 2 | 3-Formylphenylboronic acid | 2,6-Dimethoxyaniline | 3-((2,6-Dimethoxyphenylimino)methyl)phenylboronic acid | - |

| 3 | 4-Fluoro-3-formylphenylboronic acid | 2,6-Dimethoxyaniline | 3-((2,6-Dimethoxyphenylimino)methyl)-4-fluorophenylboronic acid | - |

| 4 | 4-Fluoro-3-formylphenylboronic acid | 4-Aminoacetophenone | 3-((4-Acetylphenylimino)methyl)-4-fluorophenylboronic acid | - |

| 5 | 4-Methoxy-3-formylphenylboronic acid | 4-Aminoacetophenone | 3-((4-Acetylphenylimino)methyl)-4-methoxyphenylboronic acid | - |

Data derived from synthetic procedures for related formylphenylboronic acids. nih.gov Yields were not explicitly reported in the source.

Applications of 4 Butoxy 3 Formylphenyl Boronic Acid in Advanced Chemical Synthesis

Role as a Building Block in Complex Molecule Construction

The compound serves as a versatile building block, primarily due to the orthogonal reactivity of its two functional groups. The boronic acid is a cornerstone for carbon-carbon bond formation via cross-coupling reactions, while the aldehyde (formyl) group provides a gateway for a multitude of subsequent chemical transformations. This dual functionality allows for the stepwise and controlled assembly of intricate molecular frameworks.

(4-Butoxy-3-formylphenyl)boronic acid is an exemplary substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds. beilstein-journals.orgnih.gov In this reaction, the boronic acid couples with an aryl halide or triflate, forging a new aryl-aryl bond. The butoxy and formyl substituents on the boronic acid's phenyl ring exert electronic and steric influences that can affect reaction efficiency and selectivity. beilstein-journals.org

The presence of these groups is crucial for creating highly functionalized and sterically demanding biaryls, which are important structural motifs in natural products, pharmaceuticals, and catalysts. beilstein-journals.org Advanced synthetic strategies can leverage such substituted boronic acids to achieve atropselective synthesis, producing axially chiral biaryls where rotation around the newly formed bond is restricted. beilstein-journals.orgnih.gov The formyl group remains intact during the coupling, available for post-coupling modifications to build more complex conjugated systems.

Table 1: Application in Suzuki-Miyaura Cross-Coupling

| Feature | Role of this compound |

|---|---|

| Reaction Type | Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. nih.govnih.gov |

| Reactive Group | The boronic acid group, B(OH)₂, reacts with aryl halides/triflates. |

| Key Bond Formed | Aryl-Aryl (C-C) bond, leading to biaryl structures. beilstein-journals.org |

| Role of Substituents | The butoxy and formyl groups provide steric bulk and electronic modulation, influencing reaction outcomes and enabling access to complex, functionalized products. beilstein-journals.org |

| Post-Coupling | The formyl group is preserved for subsequent synthetic transformations. |

The utility of this compound extends to the synthesis of complex carbocyclic and heterocyclic structures. Through Suzuki-Miyaura coupling, it can be joined with a variety of carbocyclic and heterocyclic partners, including those that are densely functionalized. nih.gov The synthesis of carbocyclic C-nucleosides, for instance, relies on the coupling of boronic acids with complex bicyclic allyl chlorides to form the core C-C bond. nih.gov

While the use of complex heterocyclic boronic acids can present challenges such as catalyst poisoning or instability, the strategy of coupling a functionalized phenylboronic acid with a heterocyclic halide is a robust alternative. nih.govthieme-connect.de After the coupling reaction, the pendant formyl group on the newly introduced phenyl ring serves as a reactive handle for subsequent intramolecular or intermolecular reactions. This can include cyclization or condensation steps to build fused ring systems, thereby elaborating the initial coupling product into a more complex heterocyclic framework.

Contribution to Material Science and Polymer Chemistry

In the realm of materials science, the unique properties of boronic acids have been harnessed to create advanced functional materials. Boronic acid-containing polymers and networks are a significant area of research, with applications ranging from sensors to drug delivery systems. utwente.nlnih.gov

This compound is classified as a valuable organic monomer and building block for materials like Covalent Organic Frameworks (COFs). lab-chemicals.com Boronic acids are frequently used as nodes or linkers in the construction of COFs, typically through condensation reactions that form stable boroxine (B1236090) rings.

The bifunctional nature of this compound is particularly advantageous for COF design. It can be used as a linker where the boronic acid groups of multiple monomers condense to form the framework's backbone. Simultaneously, the formyl groups can be designed to point into the pores of the COF, imparting specific functionality. These aldehyde moieties can be used for post-synthetic modification, allowing other molecules to be grafted onto the framework, or they can participate in the initial framework construction through imine-bond formation with amine-based linkers.

Table 2: Role in Covalent Organic Framework (COF) Synthesis

| Feature | Description |

|---|---|

| Monomer Type | Bifunctional linker/strut. lab-chemicals.com |

| Framework Formation | The boronic acid function enables the formation of boroxine-linked frameworks through dehydration. |

| Inherent Functionality | The formyl group can be incorporated as a reactive site within the COF pores. |

| Post-Synthetic Modification | The accessible aldehyde function allows for covalent attachment of other chemical species after the COF has been synthesized. |

The incorporation of this compound into polymer chains allows for the design of functional and responsive materials. nih.gov When this monomer is integrated into a polymer backbone, the boronic acid and formyl groups act as pendant functional sites.

The boronic acid moiety is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, a property that is the basis for glucose-responsive polymers used in diabetes management and sensing applications. The formyl group provides a versatile point for modification, enabling the polymer to be cross-linked to form hydrogels or functionalized by attaching biomolecules, dyes, or other chemical reporters. utwente.nl The butoxy group serves a practical purpose by enhancing the solubility of the monomer and the resulting polymer in common organic solvents, which facilitates processing and characterization.

Precursor in Specialized Synthetic Sequences

Beyond its direct use as a building block, this compound is a valuable precursor in multi-step synthetic sequences where its functional groups are sequentially transformed. The differential reactivity of the boronic acid and aldehyde allows for a programmed approach to synthesis. For example, the formyl group can be chemically protected (e.g., as an acetal), allowing the boronic acid to undergo a selective cross-coupling reaction. Following this, the protecting group can be removed to liberate the aldehyde for a subsequent, distinct chemical reaction such as a reduction, oxidation, or condensation.

Furthermore, the inherent chemistry of boronic acids, including their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, is a key consideration in their use. wikipedia.orgresearchgate.net This equilibrium between the monomeric acid and the boroxine can influence reactivity and must be controlled in synthetic protocols. The thermal stability and acidity of the boronic acid, which are influenced by the position of substituents like the butoxy group, are critical properties when it is used as a precursor in complex syntheses. researchgate.net

Late-Stage Functionalization Strategies for Diverse Chemical Structures

Late-stage functionalization (LSF) involves the introduction of functional groups into complex molecules at the final stages of a synthesis. This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate. The dual reactivity of this compound, in principle, allows for its use in LSF. For instance, the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to attach the substituted phenyl ring to a complex core, after which the formyl group can be further elaborated.

Despite this potential, a review of current scientific literature did not yield specific examples or detailed research findings on the application of This compound in late-stage functionalization strategies. While the use of other formylphenylboronic acids in LSF has been reported, to maintain strict adherence to the subject of this article, those examples are not discussed here.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex small molecules, often inspired by natural products. This approach is critical for exploring new areas of chemical space and identifying novel bioactive compounds. The orthogonal reactivity of the boronic acid and aldehyde functionalities in this compound would theoretically allow for its use as a scaffold in DOS, enabling divergent synthetic pathways from a single starting material.

However, specific studies detailing the integration of This compound into a diversity-oriented synthesis workflow are not present in the currently available scientific literature. General strategies for creating diverse peptide-boronic acids have been developed, highlighting the potential of this class of compounds in generating molecular diversity.

Methodological Advancements in Organic Synthesis

The development of novel synthetic methodologies is crucial for pushing the boundaries of what is possible in chemical synthesis. This includes the use of solid-phase techniques and the exploration of unconventional reaction environments.

Applications in Solid-Phase Synthesis and Resin-to-Resin Transfer Reactions

Solid-phase synthesis has revolutionized the synthesis of peptides and other polymers by simplifying purification and allowing for automation. Boronic acids can be immobilized on solid supports, often through the formation of a boronate ester with a resin-bound diol, such as a 1-glycerol polystyrene resin. This allows for the subsequent elaboration of other functional groups on the molecule.

Resin-to-resin transfer reactions (RRTR) represent an advanced solid-phase technique where a molecule is transferred from one resin to another, enabling multi-step synthetic sequences without the need for solution-phase workup. While the utility of arylboronic acids in RRTR has been demonstrated, specific protocols and research findings detailing the use of This compound in either general solid-phase synthesis or resin-to-resin transfer reactions could not be located in the reviewed literature. The development of universal solid-phase approaches for the immobilization and derivatization of boronic acids suggests the feasibility of such applications.

Theoretical and Mechanistic Investigations of 4 Butoxy 3 Formylphenyl Boronic Acid Chemistry

Computational Studies on Electronic Structure and Reactivity

Computational chemistry offers powerful tools to probe the intrinsic properties of molecules like (4-Butoxy-3-formylphenyl)boronic acid. These methods can provide insights into its electronic landscape and predict its behavior in chemical reactions, guiding future experimental work.

Table 1: Hypothetical Conformational Analysis Parameters for this compound using DFT

| Dihedral Angle | Description | Predicted Low-Energy Conformations |

| C3-C4-O-C (Butoxy) | Rotation of the butoxy group | Planar and non-planar arrangements to minimize steric hindrance |

| C2-C3-C=O (Formyl) | Rotation of the formyl group | Coplanar with the phenyl ring to maximize conjugation |

| C5-C4-B(OH)2 | Rotation of the boronic acid group | Perpendicular or near-perpendicular to the phenyl ring |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated DFT calculations.

Mechanistic Elucidation of Boronic Acid-Mediated Reactions

The boronic acid functional group is renowned for its diverse reactivity. Mechanistic studies on analogous systems suggest that this compound could participate in a variety of transformations. For instance, the general mechanism of boronic acid reactions often involves the formation of a boronate intermediate. The rate of such reactions and the stability of intermediates are highly dependent on the electronic nature of the substituents on the phenyl ring. While no specific mechanistic studies on this compound are available, research on other boronic acids provides a solid foundation for predicting its behavior nih.gov.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of a phenylboronic acid are profoundly influenced by its substituents. In this compound, the butoxy group at the para position is an ortho,para-director and an activating group due to its electron-donating resonance effect. Conversely, the formyl group at the meta position is a meta-director and a deactivating group due to its electron-withdrawing inductive and resonance effects.

Table 2: Predicted Substituent Effects on the Properties of this compound

| Property | Influence of 4-Butoxy Group (Electron-Donating) | Influence of 3-Formyl Group (Electron-Withdrawing) | Combined Effect |

| Lewis Acidity of Boron | Decrease | Increase | Modulated; likely increased overall due to the strong withdrawing nature of the formyl group |

| Reactivity in Suzuki Coupling | Increase (facilitates oxidative addition) | Decrease (destabilizes the boronate) | Complex interplay; dependent on the rate-determining step |

| pKa | Increase (less acidic) | Decrease (more acidic) | Likely lower than unsubstituted phenylboronic acid |

Note: This table represents predicted trends based on established principles of physical organic chemistry. Experimental verification is required.

Advanced Characterization Methodologies for 4 Butoxy 3 Formylphenyl Boronic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (4-Butoxy-3-formylphenyl)boronic acid. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that is highly specific to the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acids in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound like this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the butoxy group. For a related compound, 3-formylphenylboronic acid, the aromatic protons appear in the range of 7.7-8.5 ppm, while the aldehyde proton resonates around 9.6 ppm rsc.orgchemicalbook.com. The butoxy group in this compound would exhibit characteristic signals for the methylene (B1212753) and methyl protons, with chemical shifts influenced by the neighboring oxygen atom. For instance, in similar alkoxy-substituted compounds, the O-CH₂ protons typically appear around 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 190-200 ppm. Aromatic carbons will show signals between 110-160 ppm, with their exact positions depending on the substitution pattern. A common feature in the ¹³C NMR of arylboronic acids is the difficulty in observing the carbon atom directly attached to the boron atom due to quadrupolar relaxation. rsc.orgrsc.org

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom is indicative of its coordination state and the nature of the substituents. For trigonal planar boronic acids, the ¹¹B NMR signal typically appears in the range of 27-33 ppm. rsc.orgsdsu.edu For example, phenylboronic acid shows a signal at approximately 28.0 ppm in CDCl₃. rsc.org The presence of the boroxine (B1236090), a cyclic anhydride (B1165640) of the boronic acid, can also be detected by a signal at a slightly lower field, around 33 ppm. sdsu.edu

Table 1: Representative NMR Data for Related Phenylboronic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 3-Isopropoxyphenylboronic acid catechol ester rsc.org | ¹H | 7.64, 7.60, 7.38, 7.30, 7.11, 7.09, 4.64, 1.37 | CDCl₃ |

| 3-Isopropoxyphenylboronic acid catechol ester rsc.org | ¹³C | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 | DMSO-d₆ |

| Phenylboronic acid naphthalenediol ester rsc.org | ¹¹B | 28.0 | CDCl₃ |

| 3,4,5-Trifluorophenylboronic acid naphthalenediol ester rsc.org | ¹¹B | 27.1 | CDCl₃ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group would be observed around 1700 cm⁻¹. The O-H stretching of the boronic acid group typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-O-C stretching of the butoxy ether linkage would be present in the 1200-1000 cm⁻¹ region. The B-O stretching vibrations are also expected in the 1300-1400 cm⁻¹ range. For the related 3-isopropoxyphenylboronic acid catechol ester, IR peaks were observed at 3070, 2987, 2973, 2929, 2881, and 1567 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C stretching bands are typically strong in the Raman spectrum. For 3-fluoro-4-formylphenylboronic acid, FT-Raman spectra have been recorded and analyzed, showing characteristic vibrational modes. semanticscholar.org

Table 2: Key IR Absorption Bands for Phenylboronic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid (O-H) | Stretching, broad | 3200-3600 |

| Aromatic C-H | Stretching | >3000 |

| Aldehyde (C=O) | Stretching | ~1700 |

| Boronic Acid (B-O) | Stretching | 1300-1400 |

| Ether (C-O-C) | Stretching | 1000-1200 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. The fragmentation of phenylboronic acids can involve the loss of water and other neutral molecules. nih.gov In the analysis of peptide boronic acids, MALDI mass spectrometry has been shown to be an effective technique for characterization and sequencing. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for a Related Boronic Acid Ester

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 3-Isopropoxyphenylboronic acid catechol ester rsc.org | [M+H]⁺ | 255.1187 | 255.1193 |

Diffraction Methods for Solid-State Structure Determination

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural information.

Advanced Analytical Techniques for Reaction Monitoring and Process Optimization

In addition to structural characterization, advanced analytical techniques are employed to monitor the progress of reactions involving this compound and to optimize reaction conditions.

The synthesis of boronic acids and their derivatives can be monitored in real-time using techniques like ¹H NMR spectroscopy. rsc.org For instance, the progress of a metathesis reaction involving boronic esters was followed by observing the changes in the ¹H NMR spectrum over time. rsc.org High-performance liquid chromatography (HPLC) is another valuable tool for monitoring reaction progress and assessing the purity of the final product. sielc.com The development of robust HPLC methods is crucial for separating the desired product from starting materials and byproducts, which is particularly important for boronic acid pinacol (B44631) esters that can be prone to hydrolysis. researchgate.net These process analytical technologies (PAT) are vital for ensuring the efficiency, consistency, and quality of the synthesis of this compound and its derivatives. technologynetworks.comgoogle.comvt.edu

In Situ Spectroscopic Analysis (e.g., ReactIR)

In situ (in the reaction mixture) spectroscopic analysis is a powerful tool for monitoring chemical reactions in real-time, providing data on reaction initiation, kinetics, conversion, and the formation of transient intermediates. For reactions involving this compound, Fourier Transform Infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes like ReactIR, is highly applicable.

This methodology allows for the continuous tracking of the characteristic vibrational frequencies of the functional groups present in this compound. Specifically, the aldehyde (C=O stretch, typically ~1700 cm⁻¹) and the boronic acid (O-H stretch, ~3300-3200 cm⁻¹ and B-O stretch, ~1350 cm⁻¹) moieties can be monitored. As the compound undergoes reactions, such as a Suzuki coupling where the boronic acid is consumed, or a condensation reaction involving the formyl group, the corresponding spectral peaks will decrease in intensity, while new peaks corresponding to the product will appear.

This real-time monitoring enables precise control over reaction conditions, optimization of reaction endpoints, and a deeper understanding of the reaction mechanism without the need for frequent sampling and offline analysis.

Chromatographic and Separation Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound and its derivatives. waters.com Given the prevalence of boronic acids in synthetic chemistry, robust analytical methods are required to assess their purity, monitor reaction progress, and isolate products. waters.comwur.nl

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of boronic acids. sielc.com The analysis of boronic pinacol esters, common derivatives, can be complicated by on-column hydrolysis back to the boronic acid, a challenge that can be mitigated by careful selection of the stationary phase and mobile phase composition. researchgate.net Studies have shown that columns with low silanol (B1196071) activity and control of the formic acid concentration in the mobile phase can minimize this hydrolysis. researchgate.net For the detection of boronic acids, which may lack a strong UV chromophore depending on the derivative, post-column derivatization can be used. nih.gov For instance, reaction with agents like alizarin (B75676) can produce fluorescent complexes that are readily detectable. nih.govwur.nl

A typical HPLC method for analyzing aromatic boronic acids would involve a C18 column with a gradient elution using a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

Table 1: Representative HPLC Conditions for Aromatic Boronic Acid Analysis This table presents a general set of parameters and may require optimization for specific applications.

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV at 220 nm or 254 nm |

Chiral Derivatization Protocols for Stereochemical Analysis

While this compound itself is an achiral molecule, its unique bifunctional nature—possessing both an aldehyde and a boronic acid group—makes it an excellent reagent for determining the enantiomeric excess (ee) of chiral molecules, such as primary amines or diols. researchgate.net This is achieved by reacting the target chiral molecule with the boronic acid and a chiral auxiliary to form diastereomeric complexes that can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. bath.ac.uk

A common strategy involves a three-component condensation. researchgate.net For example, a chiral primary amine can be analyzed by reacting it with this compound and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL). The amine condenses with the formyl group to form an imine, while the boronic acid reacts with the chiral diol to form a chiral boronate ester. The resulting structures are diastereomers. Due to their different three-dimensional arrangements, the protons in these diastereomers will have slightly different chemical environments, leading to separate, resolvable signals in the ¹H NMR spectrum. researchgate.net The ratio of the integrals of these distinct peaks (often the imine proton is well-resolved) directly corresponds to the enantiomeric ratio of the original amine. researchgate.net

This method provides a rapid and accurate way to assess stereochemistry without the need for chiral chromatography. bath.ac.uk

Table 2: Components for Chiral Derivatization of a Primary Amine

| Component | Role | Example |

| Derivatizing Agent | Forms imine and boronate ester | This compound |

| Chiral Auxiliary | Induces diastereomer formation | (S)-BINOL |

| Analyte | Chiral molecule to be analyzed | Chiral Primary Amine |

| Analytical Method | Distinguishes diastereomers | ¹H NMR Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.